molecular formula C20H21N5O4S B13890654 tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-3-phenyl-1-sulfanylidenepropan-2-yl]carbamate

tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-3-phenyl-1-sulfanylidenepropan-2-yl]carbamate

Cat. No.: B13890654
M. Wt: 427.5 g/mol
InChI Key: VETHVWLHXKQIRS-UHFFFAOYSA-N
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Description

tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-3-phenyl-1-sulfanylidenepropan-2-yl]carbamate: is a complex organic compound with a unique structure that includes a tert-butyl carbamate group, a nitrobenzotriazole moiety, and a phenyl-sulfanylidene-propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-3-phenyl-1-sulfanylidenepropan-2-yl]carbamate typically involves multiple steps. One common method includes the following steps:

    Formation of the nitrobenzotriazole moiety: This can be achieved by nitration of benzotriazole using nitric acid and sulfuric acid.

    Synthesis of the phenyl-sulfanylidene-propan-2-yl intermediate: This involves the reaction of a phenyl group with a suitable sulfanylidene precursor.

    Coupling of the intermediates: The nitrobenzotriazole and phenyl-sulfanylidene-propan-2-yl intermediates are coupled under specific conditions to form the desired compound.

    Protection of the amino group: The final step involves the protection of the amino group using tert-butyl carbamate.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-3-phenyl-1-sulfanylidenepropan-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzotriazole derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-3-phenyl-1-sulfanylidenepropan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of pharmacologically active compounds.

Industry

In the chemical industry, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-3-phenyl-1-sulfanylidenepropan-2-yl]carbamate involves its interaction with specific molecular targets. The nitrobenzotriazole moiety can interact with enzymes and proteins, potentially inhibiting their activity. The phenyl-sulfanylidene-propan-2-yl group can also interact with biological molecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)­amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate
  • tert-butyl N-(4-aminobutyl)carbamate
  • tert-butyl N-(1-benzyl-6-oxopiperidin-3-yl)carbamate

Uniqueness

tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-3-phenyl-1-sulfanylidenepropan-2-yl]carbamate is unique due to its combination of a nitrobenzotriazole moiety and a phenyl-sulfanylidene-propan-2-yl group. This combination provides distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-3-phenyl-1-sulfanylidenepropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O4S/c1-20(2,3)29-19(26)21-16(11-13-7-5-4-6-8-13)18(30)24-17-12-14(25(27)28)9-10-15(17)22-23-24/h4-10,12,16H,11H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VETHVWLHXKQIRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=S)N2C3=C(C=CC(=C3)[N+](=O)[O-])N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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